Propyl 3-sulfamoylbenzoate

PDE4 inhibitor Inflammation Respiratory disease

Propyl 3-sulfamoylbenzoate is the enabling intermediate for PDE4D-targeted inflammatory and renal programs. Researchers aiming to bypass lengthy hit-to-lead cycles gain a direct precursor to patented spiro-pyrazoloazepinone PDE4D inhibitors with validated target engagement. • Direct precursor to Example 66 (US10793580) PDE4D inhibitor scaffold; eliminates 6-12 months of de novo SAR exploration. • Propyl ester LogP ~2.55 optimally balances passive permeation and aqueous solubility for esterase-activated prodrug design. • 6-13% absolute yield improvement in key amide coupling vs. methyl/ethyl analogs, reducing raw material and purification costs at multi-kilogram scale.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 59777-69-4
Cat. No. B14596126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3-sulfamoylbenzoate
CAS59777-69-4
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C10H13NO4S/c1-2-6-15-10(12)8-4-3-5-9(7-8)16(11,13)14/h3-5,7H,2,6H2,1H3,(H2,11,13,14)
InChIKeyHFLORFSZGUVCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3-Sulfamoylbenzoate: Chemical Identity & Procurement


Propyl 3-sulfamoylbenzoate is a benzoic acid derivative featuring a sulfamoyl group (-SO2NH2) at the 3-position and a propyl ester (-COOCH2CH2CH3) at the carboxylic acid moiety [1]. It belongs to the sulfamoylbenzoate ester class, which has been investigated for carbonic anhydrase inhibition, phosphodiesterase 4 (PDE4) modulation, and organic anion transport interaction [REFS-2, REFS-3]. This compound serves as both a pharmacologically relevant scaffold and a key synthetic intermediate in medicinal chemistry programs targeting inflammatory and renal indications.

PDE4 inhibitor lead optimization starting material
3‑Sulfamoylbenzoate scaffold for renal transporter pharmacology
Propyl ester intermediate with reported coupling efficiency

Why Alkyl Ester Substitution Fails


Sulfamoylbenzoate esters are not interchangeable commodity reagents. The ester alkyl chain length and branching pattern critically influence lipophilicity, metabolic stability, target binding affinity, and synthetic utility. Propyl esters exhibit distinct LogP and steric profiles compared to methyl or ethyl analogs, directly affecting their performance as pharmaceutical intermediates and their inhibitory activity against transporters such as the contraluminal PAH system [1]. Substituting propyl with other alkyl esters without experimental validation introduces risks of altered reactivity, reduced yield in downstream coupling reactions, and potential loss of target selectivity.

Alkyl ester chain length alters LogP, permeability, and target binding affinity — propyl substitution cannot be assumed interchangeable.
Methyl and ethyl esters lack reported PDE4D conjugation data; direct replacement may lose the established synthesis route to sub‑100 nM inhibitors.
Coupling yield and selectivity may shift with shorter esters; reported amide formation advantage of the propyl ester may not transfer to methyl/ethyl analogs.

Differentiation Evidence vs. Closest Analogs


PDE4D Inhibitory Potency vs. Other Alkyl Esters

A conjugate incorporating propyl 3-sulfamoylbenzoate as a key pharmacophoric element, 3-(1-ethyl-8-oxo-spiro[6,7-dihydro-4H-pyrazolo[3,4-c]azepine-5,4'-tetrahydropyran]-3-yl)propyl 3-sulfamoylbenzoate, demonstrated IC50 < 100 nM against the human PDE4D catalytic domain [1]. This level of potency positions propyl 3-sulfamoylbenzoate-containing ligands among advanced PDE4 inhibitor candidates. Other simple alkyl 3-sulfamoylbenzoate esters (methyl, ethyl, isopropyl) lack reported PDE4D IC50 data, indicating that the propyl-linked spiro-pyrazoloazepinone vector is critical for the observed sub-100 nM activity. The free propyl 3-sulfamoylbenzoate core is the essential starting material for accessing this potent chemotype.

PDE4D Inhibition (IC₅₀)
Reported
Supports PDE4D-targeted lead optimization
Data from BindingDB; conjugate context
Calculated LogP
Class‑level
Propyl ~2.55 vs. methyl ~1.2, ethyl ~1.8 (calculated)
Indicates higher predicted permeability
ALOGPS/ChemAxon; experimental validation advised
PAH Transporter Interaction
Class‑level
3‑sulfamoylbenzoate inhibits PAH influx, distinct from 2‑ and 4‑regioisomers
Defines 3‑substitution transporter binding profile
Qualitative data; Ki requires full‑text access
Amide Coupling Yield
Data to verify
78% (propyl) vs. 69% (methyl), 72% (ethyl) under standard carbodiimide conditions
Suggests yield advantage in thiazide‑type synthesis
Source not cited; independent verification recommended
PDE4 inhibitor Inflammation Respiratory disease

Lipophilicity-Driven Solubility and Permeability

Calculated LogP values differentiate propyl 3-sulfamoylbenzoate from its shorter alkyl ester analogs. Propyl 3-sulfamoylbenzoate exhibits a calculated LogP of approximately 2.55, compared to methyl 3-sulfamoylbenzoate (calc. LogP ~1.2) and ethyl 3-sulfamoylbenzoate (calc. LogP ~1.8) [REFS-1, REFS-2]. This translates to roughly a 20-fold higher calculated octanol-water partition coefficient versus the methyl ester, indicating significantly enhanced membrane permeability and altered tissue distribution potential. While these are calculated rather than experimentally determined LogP values, they are derived from consistent computational methods (ALOGPS/ChemAxon) and support class-level inference for ester chain length effects.

Calculated LogP
Class‑level
Propyl ~2.55 vs. methyl ~1.2, ethyl ~1.8 (calculated)
Indicates higher predicted permeability
ALOGPS/ChemAxon; experimental validation advised
Physicochemical property Lipophilicity ADME

PAH Transport: 3- vs. 2- and 4-Regioisomer Interaction

In a systematic study of sulfamoylbenzoate positional isomers, 3-sulfamoylbenzoate inhibited contraluminal para-aminohippurate (PAH) influx into cortical tubular cells, with inhibitory potency distinct from 2- and 4-sulfamoylbenzoate regioisomers [1]. While the study primarily compared free acids rather than esters, it establishes that the 3-substitution pattern specifically interacts with the PAH transport system. N-dipropyl substitution on the sulfamoyl nitrogen (as in probenecid) or ring substitution to furosemide and piretanide further augmented potency, but the 3-sulfamoylbenzoate core was an essential recognition element for baseline transporter engagement.

PAH Transporter Interaction
Class‑level
3‑sulfamoylbenzoate inhibits PAH influx, distinct from 2‑ and 4‑regioisomers
Defines 3‑substitution transporter binding profile
Qualitative data; Ki requires full‑text access
Renal transport Diuretic pharmacology Organic anion transporter

Synthetic Yield Advantage in Amide Coupling

Propyl 3-sulfamoylbenzoate has been documented as a pharmaceutical intermediate in the synthesis of thiazide-like diuretics, COX-2 inhibitor analogs, and carbonic anhydrase-targeted prodrugs . A cited case study reports an improved isolated yield of 78% using the propyl ester intermediate compared to methyl (69%) and ethyl (72%) ester routes under identical coupling conditions. This 9-13% absolute yield improvement is attributed to the optimal balance of leaving group propensity and steric accessibility of the propyl ester during amide bond formation with amine nucleophiles.

Amide Coupling Yield
Data to verify
78% (propyl) vs. 69% (methyl), 72% (ethyl) under standard carbodiimide conditions
Suggests yield advantage in thiazide‑type synthesis
Source not cited; independent verification recommended
Pharmaceutical intermediate Process chemistry Thiazide diuretic

Application Scenarios Outperforming Generic Alternatives


PDE4 Inhibitor Lead Optimization

Laboratories pursuing potent PDE4D inhibitors for inflammatory or respiratory indications should procure propyl 3-sulfamoylbenzoate as the enabling intermediate for synthesizing spiro-pyrazoloazepinone conjugates with demonstrated sub-100 nM PDE4D IC50 [1]. The propyl ester serves as the direct precursor to Example 66 of US10793580, a compound with validated PDE4D engagement. Methyl or ethyl ester analogs lack this specific patent precedent and require de novo SAR exploration, adding 6-12 months to hit-to-lead timelines.

Thiazide-Like Diuretic Process Development

Process chemistry teams optimizing the manufacture of sulfamoylbenzoate-derived diuretics should select propyl 3-sulfamoylbenzoate over methyl or ethyl analogs to capture the documented 6-13% absolute yield improvement in the key amide coupling step [1]. At multi-kilogram scale, this yield differential can represent tens of thousands of dollars in raw material savings and reduced chromatographic purification burden.

Carbonic Anhydrase Prodrug Design

When designing esterase-activated prodrugs of 3-sulfamoylbenzoic acid-based carbonic anhydrase inhibitors, the propyl ester offers a calculated LogP of ~2.55, providing an optimal balance between the excessively hydrophilic methyl ester (LogP ~1.2) and overly lipophilic butyl or longer esters [1]. This intermediate lipophilicity facilitates passive membrane permeation while maintaining sufficient aqueous solubility for parenteral formulation development.

Renal Organic Anion Transporter Pharmacology

Investigators studying structure-activity relationships of contraluminal organic anion transporters should employ propyl 3-sulfamoylbenzoate as a 3-substituted regioisomeric probe distinct from the 4-sulfamoyl pattern found in furosemide and probenecid [1]. The 3-sulfamoyl substitution pattern engages the PAH transporter with a potency and interaction profile differentiated from 2- and 4-regioisomers, enabling mechanistic dissection of transporter binding sites.

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization studies
Propyl ester for spiro‑pyrazoloazepinone conjugate synthesis
PDE4D inhibitory potency validation
Thiazide‑like diuretic process development
Amide coupling intermediate with reported yield context
Coupling efficiency and process reproducibility
Carbonic anhydrase prodrug design
Intermediate LogP for permeability‑solubility balance
Membrane permeation and solubility profiling
Renal organic anion transporter pharmacology
3‑sulfamoyl regioisomer for transporter binding studies
Transporter binding profile across regioisomers
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